2-(4-fluoroanilino)-4(3H)-pyrimidinone
Description
Properties
Molecular Formula |
C10H8FN3O |
|---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
2-(4-fluoroanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8FN3O/c11-7-1-3-8(4-2-7)13-10-12-6-5-9(15)14-10/h1-6H,(H2,12,13,14,15) |
InChI Key |
FNLBEMGGJIKKRR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=NC=CC(=O)N2)F |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CC(=O)N2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidinones
Antitumor Pyrimidinones
Evidence from studies on transplantable mouse bladder tumors (MBT-2) highlights the importance of halogen and aryl substitutions at positions 5 and 6 of the pyrimidinone core:
- ABPP (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone): Exhibited dose-dependent antitumor activity with an IC50 comparable to β-interferon but showed cytotoxicity at higher doses .
- ABDFPP (2-amino-5-bromo-6-(2,5-difluorophenyl)pyrimidin-4(3H)-one): Demonstrated superior potency (mg/kg basis) and achieved 40% long-term cure rates in mice, attributed to the difluorophenyl group enhancing target interaction .
In contrast, 2-(4-fluoroanilino)-4(3H)-pyrimidinone lacks halogenation at position 5 or aryl groups at position 6, likely reducing its antitumor efficacy compared to ABDFPP.
Antibacterial Pyrimidinones
Structure-activity relationship (SAR) studies reveal that substitutions at position 3 (C-3) of the pyrimidinone ring are critical for antibacterial activity. For example:
- Methyl or trifluoromethyl groups at C-5/C-6 had minimal impact on potency but influenced cytotoxicity .
Comparison with Quinazolinones and Other Heterocycles
Quinazolinones, which feature an additional fused benzene ring, share functional similarities with pyrimidinones:
- 3-(2-Aminoethyl)-2-(4-fluoroanilino)quinazolin-4(3H)-one: This quinazolinone derivative exhibits broad biological activities, including antitumor and anti-inflammatory effects, likely due to the 4-fluoroanilino group enhancing receptor binding .
While the target pyrimidinone lacks the quinazolinone’s fused ring system, its simpler structure may offer advantages in synthetic accessibility and pharmacokinetic properties, such as improved solubility .
Role of the 4-Fluoroanilino Group
The 4-fluoroanilino substituent is a recurring motif in bioactive compounds:
- Ganaplacide: A complex antimalarial agent with a 4-fluoroanilino group, highlighting its role in targeting parasitic enzymes .
- 6-Amino-2-((4-fluorophenyl)amino)pyrimidin-4(3H)-one: A direct analog of the target compound with an additional amino group at position 6.
Data Table: Key Pyrimidinone Derivatives and Their Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
